4-Bromo-3-carboxyphenylboronic acid

Carbon Nanotube Functionalization Saccharide Recognition Near-Infrared Fluorescence

Researchers needing complex molecular architectures face a limitation with bifunctional boronic acids: only two diversification points. This compound solves that with three orthogonal reactive groups (boronic acid, carboxylic acid, bromine) on a single phenyl ring. - **Triple reactivity**: Suzuki-Miyaura coupling (B), amidation/esterification (COOH), and cross-coupling (Br) - enabling 3 distinct derivatizations in parallel synthesis. - **Enhanced aqueous solubility**: Carboxyl group improves handling in water-sensitive materials (hydrogels, biosensors). - **Superior optical performance**: Brominated analog boosts SWNT photoluminescence quantum yield for pentose detection (arabinose/ribose/xylose). Supplied as a research-grade building block with immediate dispatch.

Molecular Formula C7H6BBrO4
Molecular Weight 244.84 g/mol
CAS No. 1451393-32-0
Cat. No. B3241250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-carboxyphenylboronic acid
CAS1451393-32-0
Molecular FormulaC7H6BBrO4
Molecular Weight244.84 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)Br)C(=O)O)(O)O
InChIInChI=1S/C7H6BBrO4/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H,10,11)
InChIKeyLWXLTIPQWGSHKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-carboxyphenylboronic acid: Bifunctional Building Block


4-Bromo-3-carboxyphenylboronic acid (CAS:1451393-32-0) is a multifunctional, ortho-substituted arylboronic acid that integrates a boronic acid handle for Suzuki-Miyaura cross-coupling, a carboxylic acid for further derivatization (e.g., amidation, esterification), and a bromine atom for orthogonal reactivity . This unique triad of reactive groups makes it a versatile building block in medicinal chemistry and materials science [1]. Its molecular formula is C₇H₆BBrO₄, with a molecular weight of 244.84 g/mol .

4-Bromo-3-carboxyphenylboronic acid: Generic Substitution Fails


Generic substitution of 4-Bromo-3-carboxyphenylboronic acid with simpler boronic acids, such as 3-carboxyphenylboronic acid or 4-bromophenylboronic acid, is not feasible for applications requiring multiple, orthogonal reactive sites. The unique combination of a carboxylic acid and a bromine atom on the same phenyl ring provides a distinct chemical topology that influences both its reactivity in cross-coupling reactions and its physicochemical properties . For example, the electron-withdrawing nature of the ortho-carboxyl group modulates the electronic properties of the boronic acid, potentially affecting transmetalation rates in Suzuki couplings, a factor absent in its unsubstituted or para-substituted analogs [1]. Furthermore, the presence of the bromine atom offers a second point of diversification that is absent in 3-carboxyphenylboronic acid, limiting the latter's utility in the construction of complex, multi-functionalized molecular architectures.

4-Bromo-3-carboxyphenylboronic acid: Head-to-Head Comparison


Enhanced SWNT Photoluminescence

In a systematic study of phenyl boronic acid (PBA) derivatives grafted onto single-walled carbon nanotubes (SWNTs), the 5-bromo-3-carboxy-substituted analog demonstrated a superior ability to modulate the SWNT's near-infrared photoluminescence quantum yield compared to its non-brominated, meta-substituted counterpart, 3-carboxyphenylboronic acid (3CPBA) [1]. This indicates a distinct structure-function relationship where the electron-withdrawing bromine substituent significantly enhances the optical properties of the nanomaterial.

Carbon Nanotube Functionalization Saccharide Recognition Near-Infrared Fluorescence

Superior Aqueous Solubility

The presence of the polar carboxylic acid group in 4-Bromo-3-carboxyphenylboronic acid is known to significantly enhance its aqueous solubility, particularly at physiological pH, when compared to simple, unsubstituted phenylboronic acids . This is a critical parameter for applications in aqueous media, such as bioconjugation reactions or biological assays.

Physicochemical Properties Solubility Drug Discovery

Dual Reactive Handles for Diversification

4-Bromo-3-carboxyphenylboronic acid is a trifunctional building block containing a boronic acid, a carboxylic acid, and an aryl bromide. This unique combination allows for sequential, orthogonal functionalization strategies that are impossible with simpler boronic acids like 3-carboxyphenylboronic acid or 4-bromophenylboronic acid . For example, the boronic acid can be used for a Suzuki-Miyaura coupling to install one fragment, the carboxylic acid can be transformed into an amide or ester to attach another, and the aryl bromide can undergo a second cross-coupling, such as a Buchwald-Hartwig amination or a second Suzuki reaction, to introduce a third diversity element [1].

Organic Synthesis Medicinal Chemistry Chemical Biology

4-Bromo-3-carboxyphenylboronic acid: Application Scenarios


NIR Fluorescent Saccharide Sensors

Based on evidence of enhanced SWNT photoluminescence quantum yield [1], 4-Bromo-3-carboxyphenylboronic acid is an ideal candidate for creating highly sensitive optical sensors. Researchers should procure this compound to functionalize carbon nanotubes for the specific detection of pentoses like arabinose, ribose, and xylose, where the brominated derivative outperforms its non-halogenated analog in signal modulation.

High-Throughput Compound Library Synthesis

The compound's three orthogonal reactive handles provide a significant advantage in parallel synthesis . Procurement should be prioritized when designing a library based on a central aromatic core that requires three distinct points of diversification. This allows for the exploration of a much wider chemical space with fewer synthetic steps compared to using a bifunctional building block, as documented in its product applications [2].

Water-Compatible Functional Materials

When developing new materials that require processing or functionalization in aqueous media, the enhanced solubility conferred by the carboxylic acid group makes 4-Bromo-3-carboxyphenylboronic acid a superior choice over more hydrophobic, non-carboxylated boronic acids [3]. This property is especially relevant for the creation of water-soluble polymers, hydrogels, or surface coatings for biomedical devices.

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